molecular formula C13H18N2O3S B7528628 1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide

1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B7528628
M. Wt: 282.36 g/mol
InChI Key: GIQJZCNBOGMBFL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-methylpiperidine-3-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide typically involves the reaction of benzenesulfonyl chloride with N-methylpiperidine-3-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzenesulfonyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonyl)-N-methylpiperidine-3-carboxamide is unique due to its combination of a benzenesulfonyl group with a piperidine ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14-13(16)11-6-5-9-15(10-11)19(17,18)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQJZCNBOGMBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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